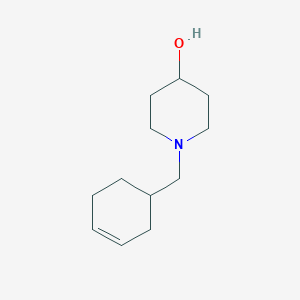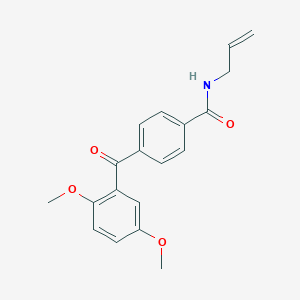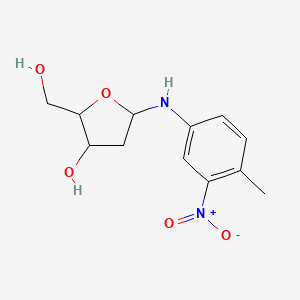![molecular formula C20H19Cl2N3 B4969388 7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4969388.png)
7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline, commonly known as CP-122,288, is a synthetic compound that belongs to the class of quinolone-based antipsychotic drugs. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of CP-122,288 is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. By selectively blocking the dopamine D3 receptor, CP-122,288 may reduce the hyperactivity of dopaminergic neurons in the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia such as hallucinations and delusions. By partially activating the serotonin 5-HT1A receptor, CP-122,288 may also enhance the serotonergic neurotransmission, which is believed to have an antipsychotic and anxiolytic effect.
Biochemical and Physiological Effects
CP-122,288 has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce the locomotor activity and stereotypy in rodents, which are commonly used behavioral models for antipsychotic activity. It has also been shown to enhance the release of dopamine and acetylcholine in the prefrontal cortex, which is believed to be involved in the cognitive and executive functions of the brain. CP-122,288 has also been shown to have a moderate affinity for the dopamine D2 receptor, which is believed to be involved in the regulation of motor function and prolactin secretion.
Advantages and Limitations for Lab Experiments
CP-122,288 has several advantages for lab experiments. It has high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in the pathophysiology of schizophrenia. It also has moderate affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the interaction between dopamine and serotonin neurotransmission. However, CP-122,288 has several limitations for lab experiments. It has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. It also has a relatively short half-life, which may limit its duration of action in vivo.
Future Directions
CP-122,288 has several potential future directions for research. One direction is to develop more potent and selective dopamine D3 receptor antagonists based on the structure of CP-122,288. Another direction is to investigate the potential of CP-122,288 as a treatment for other psychiatric disorders such as bipolar disorder and depression. Additionally, further research is needed to elucidate the exact mechanism of action of CP-122,288 and its interaction with other neurotransmitter systems such as glutamate and GABA. Finally, more studies are needed to investigate the safety and efficacy of CP-122,288 in human subjects.
Synthesis Methods
The synthesis of CP-122,288 involves the condensation of 7-chloro-4-methylquinoline-2-carboxylic acid with 1-(3-chlorophenyl)piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reduced with lithium aluminum hydride to yield the final product. The purity of CP-122,288 can be further enhanced by recrystallization from a suitable solvent.
Scientific Research Applications
CP-122,288 has been extensively studied for its potential therapeutic applications, particularly in the treatment of schizophrenia and other psychotic disorders. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is believed to play a crucial role in the pathophysiology of schizophrenia. CP-122,288 has also been shown to have moderate affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
properties
IUPAC Name |
7-chloro-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3/c1-14-11-20(23-19-13-16(22)5-6-18(14)19)25-9-7-24(8-10-25)17-4-2-3-15(21)12-17/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHVDSHUDRTGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B4969306.png)
![2-{[3-(3-methylphenoxy)propyl]amino}ethanol](/img/structure/B4969308.png)

![N-[3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4969327.png)
![ethyl 3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4969332.png)



![2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4969358.png)
![N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4969364.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B4969372.png)
![1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4969375.png)

